What is Efinaconazole-d4 and its primary use in research?
What is Efinaconazole-d4 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Efinaconazole-d4, a deuterated analog of the antifungal agent Efinaconazole. It details its primary application in research as an internal standard for quantitative bioanalysis, outlines relevant experimental protocols, and presents key quantitative data.
Introduction to Efinaconazole-d4
Efinaconazole-d4 is a stable isotope-labeled version of Efinaconazole, a broad-spectrum triazole antifungal agent. In Efinaconazole-d4, four hydrogen atoms on the methylenepiperidine ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Efinaconazole but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry.
The primary use of Efinaconazole-d4 in a research setting is as an internal standard for the accurate quantification of Efinaconazole in biological matrices such as plasma.[1] Its near-identical chemical and physical properties to the parent drug make it an ideal tool to account for variability during sample preparation and analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.
Core Principles: The Role of a Deuterated Internal Standard
In quantitative bioanalysis, especially in pharmacokinetic and toxicokinetic studies, precision and accuracy are paramount. The use of a stable isotope-labeled internal standard, such as Efinaconazole-d4, is considered the gold standard. Here's why:
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Compensating for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, ensuring accurate quantification.
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Correcting for Sample Preparation Variability: Steps such as liquid-liquid extraction, solid-phase extraction, and evaporation can lead to analyte loss. By adding a known amount of the internal standard at the beginning of the sample preparation process, any losses will affect both the analyte and the standard equally, thus normalizing the final measurement.
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Improving Method Robustness: The use of a deuterated internal standard enhances the reproducibility and reliability of the analytical method, which is crucial for method validation and application in clinical and preclinical studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Efinaconazole and its deuterated analog, Efinaconazole-d4. This data is essential for setting up and running a quantitative LC-MS/MS assay.
| Parameter | Efinaconazole | Efinaconazole-d4 |
| Molecular Formula | C₁₈H₂₂F₂N₄O | C₁₈H₁₈D₄F₂N₄O |
| Molecular Weight | 348.39 g/mol | 352.42 g/mol |
| Precursor Ion ([M+H]⁺) m/z | 349.2 | 353.2 |
| Product Ion m/z (Illustrative) | 281.1 | 285.1 |
| Isotopic Purity | N/A | Typically >98% |
Note: The product ion m/z values are illustrative and should be optimized during method development. The precursor ion for Efinaconazole-d4 is shifted by +4 Da due to the four deuterium atoms.
Experimental Protocol: Quantification of Efinaconazole in Plasma using LC-MS/MS with Efinaconazole-d4 Internal Standard
This section outlines a typical experimental protocol for the quantification of Efinaconazole in a biological matrix, such as human plasma, using Efinaconazole-d4 as an internal standard. This protocol is based on established methods for triazole antifungal bioanalysis.
Materials and Reagents
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Efinaconazole analytical standard
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Efinaconazole-d4 internal standard
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Human plasma (with anticoagulant, e.g., K₂EDTA)
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Formic acid (LC-MS grade)
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Ultrapure water
Sample Preparation (Protein Precipitation)
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Spiking: To a 100 µL aliquot of plasma sample (calibrator, quality control, or unknown), add 10 µL of Efinaconazole-d4 internal standard working solution (e.g., at a concentration of 100 ng/mL).
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Precipitation: Add 300 µL of acetonitrile to the plasma sample.
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Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
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Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
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Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient Elution: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically used to achieve good separation.
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Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
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Injection Volume: 5-10 µL.
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Column Temperature: Maintained at 40°C.
Mass Spectrometry Conditions
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Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Efinaconazole: Precursor ion m/z 349.2 → Product ion m/z (to be optimized, e.g., 281.1).
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Efinaconazole-d4: Precursor ion m/z 353.2 → Product ion m/z (to be optimized, e.g., 285.1).
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Instrument Parameters: Parameters such as collision energy, declustering potential, and ion source temperature should be optimized for maximum sensitivity and specificity.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of Efinaconazole and the analytical workflow for its quantification.
Caption: Mechanism of action of Efinaconazole.
Caption: Bioanalytical workflow for Efinaconazole quantification.
Conclusion
Efinaconazole-d4 is an indispensable tool for researchers and drug development professionals involved in the study of Efinaconazole. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic, toxicokinetic, and other quantitative assessments. The methodologies and data presented in this guide provide a solid foundation for the development and validation of robust analytical procedures.
